Telapristone acetate

Description

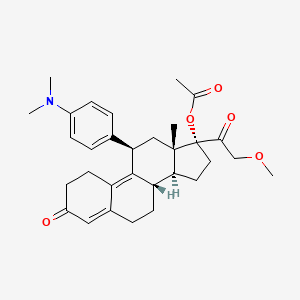

Structure

3D Structure

Properties

IUPAC Name |

[(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBGZFRPTRKSBB-MJBQOYBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173587 | |

| Record name | Telapristone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198414-31-2 | |

| Record name | Telapristone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198414-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telapristone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198414312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telapristone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telapristone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELAPRISTONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9EYK92PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Telapristone Acetate

Progesterone (B1679170) Receptor (PR) Modulation

Telapristone (B1682008) acetate (B1210297) is characterized by its ability to modulate the activity of the progesterone receptor, a key transcription factor involved in regulating gene expression and controlling the development, differentiation, and proliferation of target tissues. biomeddb.org

Telapristone acetate is a 21-substituted analogue of 19-norprogesterone. aacrjournals.org It competitively binds to the progesterone receptor (PR) in progesterone-responsive tissues. cancer.govnih.govpharmacompass.com Studies have evaluated the binding affinity of this compound and its monodemethylated metabolite to PR in human and animal tissues and cells. nih.gov While this compound and its metabolite show similar binding affinity to rabbit uterine PR as mifepristone (B1683876), mifepristone demonstrated a threefold higher binding affinity in recombinant human PR-A and PR-B. nih.gov

This compound functions as a selective progesterone receptor modulator (SPRM), meaning it can exhibit both agonistic and antagonistic properties depending on the tissue and cellular context. wikipedia.orgnih.gov In the T47D mammary cancer cell model, this compound and its metabolite were found to be two to threefold less effective than mifepristone in inducing antagonist effects, and neither showed any agonist activity in this model. nih.gov this compound has potent antiprogestin activity and is selective for PR, leading to reduced off-target effects on other nuclear receptors compared to earlier SPRMs like mifepristone, which has notable antiglucocorticoid activity. wikipedia.orgaacrjournals.orgnih.gov Unlike some other SPRMs, this compound does not exert estrogenic, androgenic, anti-estrogenic, or anti-androgenic activities. cancer.govnih.gov

The progesterone receptor exists in two main functionally active isoforms, PR-A and PR-B, which differ in their N-terminal domains and have distinct affinities for specific coregulators. wikipedia.orgnih.gov PR-A typically shows higher binding affinity for corepressors, while PR-B exhibits higher binding affinity for coactivators. nih.gov The strength of the divergent effects of SPRMs depends on the ratio of PR-A and PR-B in the tissue and the specific binding affinity of the SPRM for each receptor isoform. nih.gov this compound has been shown to be selective for PR. researchgate.net

Downstream Signaling Pathways and Transcriptional Regulation

This compound's modulation of the progesterone receptor leads to significant alterations in downstream signaling pathways and transcriptional regulation. nih.gov

This compound competitively binds to PR, thereby inhibiting PR-mediated gene expression. cancer.govnih.govpharmacompass.com This interference with progesterone activity can suppress ovulation and inhibit the proliferation of endometrial tissue. cancer.govnih.govpharmacompass.com In breast cancer cells, this compound has been shown to decrease PR occupancy on chromatin and recruit coregulators, such as TRPS1 (transcriptional repressor GATA binding 1), to the PR complex. nih.govnih.govnih.gov This recruitment of corepressors plays a crucial role in regulating PR target gene expression and associated cellular responses. nih.govnih.govnih.gov Silencing TRPS1 has been observed to increase PR occupancy on known PR regulatory regions and attenuate the inhibition of gene expression by this compound. nih.govnih.gov this compound has also been shown to inhibit the expression of specific progesterone-driven proliferation signature genes, such as ACSL1, NOTCH2, PACSIN1, and GREB1. nih.gov Furthermore, it can suppress the expression of genes in the HER2 amplicon. aacrjournals.orgpku.edu.cn

This compound has demonstrated a clear antiproliferative signal, particularly in premenopausal patients with early-stage breast cancer. aacrjournals.orgpku.edu.cn Its administration to PR-positive breast cancer cells (e.g., T47D cells) results in a decrease in cell number and inhibition of cell cycle progression. nih.govresearchgate.net Specifically, this compound has been shown to suppress the G1-S phase transition by inhibiting the expression of cyclin-dependent kinases (CDK) 2 and 4, ultimately leading to G1/S cell cycle arrest. cancer.govnih.govpharmacompass.comnih.gov This blockade of progesterone signaling by this compound leads to fewer cells in the G2/M phase, attributed to decreased expression of genes that facilitate the G2/M transition. nih.govresearchgate.net Gene expression analyses have shown selective suppression of proliferation-related gene pathways in response to this compound treatment. aacrjournals.orgpku.edu.cn

Regulation of Cell Cycle Progression

Cyclin-Dependent Kinase (CDK) Modulation (CDK2, CDK4)

This compound has been shown to inhibit the expression of cyclin-dependent kinases (CDK) 2 and 4. cancer.govnih.govpharmacompass.comnih.govnih.gov This inhibition is a key mechanism by which this compound influences cell cycle progression. In breast cancer cell lines such as T47D, this compound suppresses the G1-S phase transition by inhibiting CDK2 and CDK4 expression. nih.govnih.gov

G1/S Phase Transition Arrest

The suppression of CDK2 and CDK4 expression by this compound ultimately leads to G1/S cell cycle arrest. cancer.govnih.govpharmacompass.comnih.gov This arrest prevents cells from progressing from the G1 (growth) phase into the S (DNA synthesis) phase, thereby inhibiting cell proliferation. In T47D breast cancer cells, this compound has been observed to suppress the G1/G0-S transition. nih.gov

G2/M-associated Gene Regulation

Beyond G1/S arrest, this compound also affects the G2/M phase of the cell cycle. Studies in human breast cancer cells have demonstrated that this compound decreases cell proliferation and reduces cell cycle progression by inhibiting G2/M-associated genes. nih.govnih.gov Specifically, blockade of progesterone signaling by this compound results in fewer cells in the G2/M phase, which is attributed to decreased expression of genes that facilitate the G2/M transition, such as cyclin B and CDK1. nih.gov

Apoptotic Pathway Induction

This compound induces apoptosis, a process of programmed cell death, in various cancer cell types. cancer.govnih.govpharmacompass.comnih.govnih.govnih.gov This induction is a crucial aspect of its antineoplastic activity.

Reduction of Anti-apoptotic Proteins (e.g., Bcl-2)

A significant mechanism by which this compound promotes apoptosis is through the reduction of anti-apoptotic proteins. It has been demonstrated to significantly decrease the levels of anti-apoptotic Bcl-2 protein. taylorandfrancis.comuni.lunih.gov The downregulation of Bcl-2 contributes to the cellular environment favoring programmed cell death.

Activation of Caspases (e.g., Caspase-3)

The induction of apoptosis by this compound also involves the activation of caspases, which are a family of protease enzymes that play essential roles in programmed cell death. This compound has been shown to increase caspase-3 activity. taylorandfrancis.comuni.lu The activation of executioner caspases like caspase-3 is a key step in the apoptotic pathway, leading to the dismantling of the cell.

Angiogenesis and Proliferation Marker Attenuation

This compound attenuates markers associated with angiogenesis (the formation of new blood vessels) and cell proliferation. nih.govtaylorandfrancis.comtmc.edu This dual action contributes to its anti-tumor effects. Telapristone has been shown to decrease levels of the proliferation marker proliferating cell nuclear antigen (PCNA). taylorandfrancis.comnih.gov Additionally, studies have indicated that this compound can inhibit angiogenesis. nih.govtmc.eduendometriosi.it In a randomized, placebo-controlled phase II trial, this compound treatment resulted in a significant antiproliferative signal, particularly in premenopausal patients, with gene expression analyses showing selective suppression of proliferation-related gene pathways. pku.edu.cnaacrjournals.org

Table 1: Molecular and Cellular Effects of this compound

| Mechanism | Specific Effect | Target Proteins/Genes | Reference |

| CDK Modulation | Inhibition of expression | CDK2, CDK4 | cancer.govnih.govnih.gov |

| Cell Cycle Arrest | G1/S phase transition arrest | - | cancer.govnih.govpharmacompass.comnih.gov |

| G2/M-associated Gene Regulation | Decreased expression of genes facilitating G2/M transition | Cyclin B, CDK1, CDC25C, CDC25B | nih.gov |

| Apoptotic Pathway Induction | Reduction of anti-apoptotic proteins | Bcl-2 | taylorandfrancis.comuni.lunih.gov |

| Activation of caspases | Caspase-3 | taylorandfrancis.comuni.lu | |

| Angiogenesis & Proliferation Attenuation | Decreased proliferation markers | PCNA, Ki67 | taylorandfrancis.comnih.govpku.edu.cnmdpi.com |

| Inhibition of angiogenesis | VEGF-A, VEGF-B (indirectly via growth factor downregulation) | nih.govtmc.eduoup.com |

Vascular Endothelial Growth Factor (VEGF) Regulation

This compound has been shown to attenuate the expression of Vascular Endothelial Growth Factor (VEGF). taylorandfrancis.com VEGF plays a crucial role in tumor vascularization and metastasis, contributing to endothelial cell proliferation, solid tumor vasculature, survival, invasion, migration, chemotaxis of bone marrow-derived progenitor cells, vasodilation, and vascular permeability. waocp.org The inhibition of VEGF by this compound suggests a potential mechanism for its therapeutic effects in conditions where angiogenesis and vascular growth are implicated, such as uterine fibroids. taylorandfrancis.comwaocp.org

Proliferating Cell Nuclear Antigen (PCNA) Modulation

This compound modulates the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation. taylorandfrancis.com Research indicates that this compound significantly decreases the levels of PCNA. taylorandfrancis.com In uterine fibroid cells, it inhibits proliferation by down-regulating PCNA expression and inducing apoptosis. taylorandfrancis.com Progesterone signaling is known to promote the growth and proliferation of fibroid cells by increasing PCNA expression. nih.gov

Ki67 Labeling Index Modulation in Preclinical Models

In preclinical and clinical settings, this compound has demonstrated a significant impact on the Ki67 labeling index, a marker of cell proliferation. In a double-blind presurgical window trial involving 61 evaluable women with early-stage breast cancer, where 91% of tumors were estrogen receptor (ER) and progesterone receptor (PR) positive, the mean Ki67 declined by 5.5% in women treated with this compound (P = 0.003). aacrjournals.orgnih.gov In contrast, the placebo group showed a mean Ki67 decline of 4.2% (P = 0.04). aacrjournals.orgnih.gov When stratified by menopausal status, the Ki67 decline remained statistically significant in 22 premenopausal women treated with this compound (P = 0.03). aacrjournals.orgnih.gov

Furthermore, in a subset of tumors within the this compound group that exhibited a relative reduction in Ki67 of 30% or more, genes associated with cell-cycle progression and those within the HER2 amplicon were significantly downregulated. aacrjournals.orgnih.gov No significantly enriched pathways were identified in the placebo group. aacrjournals.orgnih.gov These findings suggest that this compound produces a selective antiproliferative signal, particularly in premenopausal patients, with a potential effect on HER2 amplicon genes. aacrjournals.orgnih.gov

Table 1: Ki67 Labeling Index Modulation by this compound

| Treatment Group | Mean Ki67 Decline (%) | P-value | Notes |

| This compound | 5.5 | 0.003 | Overall decline in Ki67. aacrjournals.orgnih.gov |

| Placebo | 4.2 | 0.04 | Overall decline in Ki67. aacrjournals.orgnih.gov |

| This compound (Premenopausal Women) | Significant decline | 0.03 | Significant decline in 22 premenopausal women. aacrjournals.orgnih.gov |

| This compound (≥30% Ki67 Reduction Subset) | N/A | N/A | Downregulation of cell-cycle progression genes and HER2 amplicon genes observed. aacrjournals.orgnih.gov |

Collagen Synthesis Inhibition

This compound has been found to inhibit collagen synthesis, which contributes to apoptosis in uterine fibroids without affecting normal myometrial tissue. taylorandfrancis.com Collagen is a major component of the extracellular matrix (ECM) in uterine fibroids, and its synthesis is essential for their growth and stability. nih.govuni.lu Progesterone has been shown to increase collagen synthesis in fibroid cells. nih.gov Selective progesterone receptor modulators (SPRMs) like ulipristal (B1683391) acetate, which share similar pathways with telapristone, have been observed to downregulate various profibrotic factors, including collagen types I and II. uni.lu

Interaction with Other Nuclear Receptors and Signaling Systems

This compound's pharmacological profile extends to its interactions with other nuclear receptors and signaling pathways beyond the progesterone receptor.

Glucocorticoid Receptor (GR) Activity and Selectivity

This compound exhibits some antiglucocorticoid activity. youtube.comwikipedia.org However, compared to other selective progesterone receptor modulators (SPRMs) like mifepristone, second-generation SPRMs such as this compound demonstrate significantly less glucocorticoid receptor-antagonist activity. aacrjournals.org This characteristic suggests a more selective action on the progesterone receptor, reducing off-target effects on other nuclear receptors. nih.gov

Estrogen Receptor (ER) Downregulation

This compound has been shown to influence estrogen receptor (ER) activity. It may prevent cell growth and induce apoptosis in estrogen receptor (ER) and progesterone receptor (PR)-positive breast cancer cells. nih.govpharmacompass.com This effect is mediated through a reduction in progesterone levels, downregulation of the estrogen receptor, and suppression of the expression of cyclin-dependent kinases (CDK) 2 and 4, ultimately leading to G1/S cell cycle arrest. nih.govpharmacompass.com Unlike some other SPRMs, this compound does not exert estrogenic, androgenic, anti-estrogenic, or anti-androgenic activities. nih.govpharmacompass.com In a breast cancer clinical trial, this compound showed no binding activity to the estrogen receptor but did impact progesterone receptor transcription. biomeddb.org

Androgen Receptor and Mineralocorticoid Receptor Cross-reactivity

This compound demonstrates a notable selectivity profile among steroid receptors. Unlike some other selective progesterone receptor modulators, this compound does not exhibit estrogenic, androgenic, anti-estrogenic, or anti-androgenic activities guidetopharmacology.orgguidetopharmacology.orgmims.com. This indicates a lack of significant cross-reactivity with the androgen receptor (AR) guidetopharmacology.orgguidetopharmacology.orgmims.com.

While explicit data on this compound's direct cross-reactivity with the mineralocorticoid receptor (MR) is less detailed, second-generation SPRMs, including this compound, generally show significantly less glucocorticoid receptor (GR) antagonist activity compared to older compounds like mifepristone wikidata.orgmims.com. The progesterone receptor (PR) is closely related to GR, AR, and MR within the steroid receptor superfamily bioscientifica.comfrontiersin.org. The observed lack of androgenic and anti-androgenic activity for this compound suggests a more selective interaction profile with steroid receptors guidetopharmacology.orgguidetopharmacology.orgmims.com.

IFN-Stimulated Gene (ISG) and STAT1 Pathway Modulation

A significant finding in the molecular pharmacology of this compound is its modulatory effect on the interferon (IFN) signaling pathway. Treatment with this compound has been shown to inhibit IFN-stimulated genes (ISGs), specifically ISG15 and IFI-6, along with the signal transducer and activator of transcription 1 (STAT1) wikidata.org. This suppression of the IFN signaling pathway, encompassing genes such as STAT1, HLA-G, KPNA2, and IFI6, has been identified in response to this compound treatment mims.com. This inhibition of IFN-stimulated genes by this compound is considered a novel observation wikidata.org. Broadly, progestins have been implicated in compromising immune surveillance by reducing the expression of interferon-stimulated genes uni.lucenmed.com.

Table 1: Key Modulated Genes and Pathways by this compound

| Pathway/Gene Group | Effect of this compound | Specific Genes/Proteins Mentioned | Citation |

| IFN Signaling Pathway | Suppressed | STAT1, HLA-G, KPNA2, IFI6 | wikidata.orgmims.com |

| Cell Cycle Progression | Downregulated | CDK2, CDK4 | guidetopharmacology.orgguidetopharmacology.orgmims.com |

| PR Target Gene Expression | Regulated (decreased occupancy) | TRPS1 (coregulator recruitment) | nih.gov |

Preclinical Investigation of Telapristone Acetate Efficacy

In Vitro Cellular Models

Preclinical investigations have utilized various in vitro cellular models to elucidate the mechanisms and efficacy of telapristone (B1682008) acetate (B1210297).

Breast Cancer Cell Line Studies (e.g., T47D cells)

Telapristone acetate demonstrates significant anti-tumorigenic effects in breast cancer cell models. In T47D breast cancer cells, this compound (CDB-4124) has been shown to suppress the G1/G0-S transition of the cell cycle. This effect correlates with the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) expressions, as well as a reduction in estrogen receptor (ER) expression. nih.gov

Studies on T47D cell growth revealed a dose-dependent decrease in cell number upon treatment with this compound. Specifically, concentrations of 1.0 µM and 10.0 µM significantly reduced cell numbers at both 3 and 6 days of treatment. nih.gov Furthermore, this compound administration to T47D cells resulted in a 30% decrease in cell number within 24 hours, an effect that was sustained over 72 hours when estradiol (B170435) was present. nih.gov

The blockade of progesterone (B1679170) signaling by this compound for 24 hours led to a reduction in the number of cells in the G2/M phase of the cell cycle. This reduction was attributed to decreased expression of genes that facilitate the G2/M transition. nih.gov In experiments where T47D cells were cultured with the progestin R5020, the addition of this compound significantly increased apoptosis at 24 hours. Concurrently, the percentage of proliferating cells, as measured by Ki67 staining, was significantly decreased at 24 hours in R5020-treated T47D cells with this compound. nih.gov

Mechanistically, this compound has been shown to decrease PR occupancy on chromatin and recruit coregulators, such as TRPS1, to the PR complex. This action regulates PR target gene expression and associated cellular responses. Silencing TRPS1 was found to alleviate the inhibition of proliferation by this compound, highlighting the role of this coregulator in its antiproliferative effects. nih.gov

Table 1: Effect of this compound on T47D Breast Cancer Cell Growth

| Concentration (µM) | Time Point (Days) | Effect on Cell Number | Statistical Significance (p-value) | Reference |

| 1.0 | 3, 6 | Significant decrease | < 0.05 | nih.gov |

| 10.0 | 3, 6 | Significant decrease | < 0.05 | nih.gov |

| Not specified | 24 hours | 30% decrease | Not specified | nih.gov |

Table 2: Effect of this compound on Cell Cycle and Apoptosis in T47D Cells (with R5020)

| Parameter | Time Point (Hours) | Effect of this compound | Statistical Significance (p-value) | Reference |

| Apoptosis | 24 | Significant increase | < 0.05 | nih.gov |

| Ki67 Proliferation | 24 | Significant decrease | < 0.05 | nih.gov |

| G2/M progression | 24 | Fewer cells in G2/M | Not specified | nih.gov |

Uterine Leiomyoma Cell Line Studies

In vitro investigations into uterine leiomyoma (fibroid) cells have demonstrated that treatment with this compound leads to a reduction in cell proliferation and an increase in apoptosis. alfa-chemistry.com Importantly, these inhibitory effects on proliferation and induction of apoptosis were not observed in normal myometrial cells, suggesting a tissue-specific action of this compound on fibroid cells. alfa-chemistry.com

Endometrial Cell Models (e.g., human Endometrial Stem Cells)

Studies using endometrial cell models, including xenotransplanted human endometrium and cultured human endometrial stromal cells (hESCs), have examined the effects of this compound (CDB-4124). This compound inhibited estradiol-induced epithelial DNA synthesis in the mouse uterus and xenotransplanted human endometrium. fishersci.ca While this antiproliferative effect was observed both when this compound was administered alone and concomitantly with progesterone (P4), its efficacy was less pronounced than that of P4 alone. fishersci.ca

In the uterine epithelium, this compound exhibited mixed progesterone agonistic and partial antagonistic properties. fishersci.ca However, in the uterine stroma, this compound acted as a complete P4 antagonist, effectively blocking P4's ability to induce a decidual response in pseudopregnant mouse uteri and wild-type mouse uteri following copulation. fishersci.ca Furthermore, in vitro studies showed that this compound inhibited the morphological and biochemical transformations of hESCs into decidual cells, indicating its impact on decidualization, a process crucial for embryo implantation. fishersci.ca

In Vivo Animal Models

In vivo animal models have provided crucial insights into the efficacy of this compound in preventing and suppressing mammary carcinogenesis.

Mammary Carcinogenesis Models

Long-term administration of this compound (CDB-4124) has demonstrated a significant preventive effect on spontaneous mammary hyperplasia and the development of pre-malignant lesions in rodents. When administered to rats at a dose of 200 mg/kg for 24 months, this compound effectively prevented the occurrence of these lesions. nih.gov This finding was corroborated in a preclinical model using Sprague-Dawley rats, where this compound was shown to prevent spontaneous mammary hyperplasia and pre-malignant lesions. nih.govnih.gov

Beyond prevention of spontaneous lesions, this compound also suppressed N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis in a dose-dependent manner. nih.gov A high dose of this compound (30 mg administered over 84 days) significantly impacted tumor development, as detailed in Table 3. nih.gov

Table 3: Effect of this compound on MNU-Induced Mammary Carcinogenesis in Rats

| Parameter | Control (Mean ± SD or %) | This compound (High Dose) (Mean ± SD or %) | Statistical Significance (p-value) | Reference |

| Tumor Latency | 66 ± 24 days | 87 ± 20 days | < 0.02 | nih.gov |

| Tumor Incidence | 85% | 35% | < 0.001 | nih.gov |

| Tumor Multiplicity | 3.0 tumors/animal | 1.1 tumors/animal | < 0.001 | nih.gov |

| Tumor Burden | 2.6 g/animal | 0.26 g/animal | < 0.01 | nih.gov |

The observed inhibition of mammary carcinogenesis by this compound correlated with a reduction in cell proliferation and an induction of apoptosis within the MNU-induced mammary tumors. These cellular changes were further associated with a decreased proportion of progesterone receptor-positive (PR+) tumor cells and reduced serum progesterone levels. nih.gov

Suppression of N-methyl-N-nitrosourea (MNU)-Induced Mammary Tumors in Rats

This compound has shown significant efficacy in suppressing mammary carcinogenesis induced by N-methyl-N-nitrosourea (MNU) in rats researchgate.netnih.govnih.govtmc.edu. MNU is a highly reliable carcinogen that induces tumors by alkylating nucleobases in nucleic acids wikipedia.orgnih.gov. In studies where this compound was administered as subcutaneous pellets, it dose-dependently suppressed MNU-induced mammary carcinogenesis researchgate.netnih.gov. A high dose of 30 mg over 84 days demonstrated a notable reduction in tumor formation nih.gov. Furthermore, long-term administration of this compound (200 mg/kg for 24 months) in rats prevented the development of spontaneous mammary hyperplastic and pre-malignant lesions nih.gov. The anti-tumorigenic effect of this compound in this model is attributed to its ability to inhibit cell proliferation and induce apoptosis in MNU-induced mammary tumors researchgate.netnih.govnih.gov. This was correlated with a decrease in the proportion of PR-positive tumor cells and reduced serum progesterone levels nih.gov.

Analysis of Tumor Latency, Incidence, Multiplicity, and Burden

Detailed analysis of tumor characteristics in MNU-induced mammary tumor models in rats revealed that this compound positively impacted tumor latency, incidence, multiplicity, and burden researchgate.netnih.govnih.gov. In a study using a high dose of 30 mg of this compound administered over approximately 84 days, the following significant changes were observed compared to control groups:

| Parameter | Control Group (Mean ± SD) | This compound (30 mg) (Mean ± SD) | P-value | Reference |

| Tumor Latency | 66 ± 24 days | 87 ± 20 days | < 0.02 | nih.gov |

| Tumor Incidence | 85% | 35% | < 0.001 | nih.gov |

| Tumor Multiplicity | 3.0 tumors/animal | 1.1 tumors/animal | < 0.001 | nih.gov |

| Tumor Burden | 2.6 g/animal | 0.26 g/animal | < 0.01 | nih.govendometriosi.it |

These findings indicate that this compound significantly prolonged the time to tumor appearance, reduced the percentage of animals developing tumors, decreased the average number of tumors per animal, and substantially lowered the total tumor mass nih.gov.

Inhibition of ER-Positive Mammary Tumor Growth in Rats

This compound has demonstrated efficacy in suppressing the growth of established estrogen receptor (ER)-positive mammary tumors in rats researchgate.netpku.edu.cnaacrjournals.org. Preclinical data suggest that second-generation SPRMs, including this compound, are superior to older compounds like mifepristone (B1683876) in their ability to inhibit cell growth in T47D breast cancer cells and suppress established ER-positive mammary tumors in rats researchgate.netpku.edu.cnaacrjournals.org. This inhibition of growth is partly due to this compound's ability to suppress G1/G0-S transition by inhibiting the expression of cyclin-dependent kinases (CDK) 2 and 4, which correlates with the inhibition of estrogen receptor (ER) expression nih.govnih.gov. Furthermore, this compound can induce apoptosis in ER and PR-positive breast cancer cells through a reduction in progesterone levels and ER downregulation nih.gov. Studies have also shown that this compound can decrease cell proliferation, inhibit cell cycle progression, and increase apoptosis in breast cancer cell lines tmc.edu.

Uterine Fibroid Models

This compound is under development for the long-term treatment of symptoms associated with uterine fibroids, also known as leiomyoma drugbank.comncats.ionih.govnih.govresearchgate.nettaylorandfrancis.com. Preclinical and clinical data have demonstrated its efficacy in reducing leiomyoma and uterine volume, as well as suppressing bleeding in women with uterine fibroids nih.gov. This compound has shown promising results in preliminary studies by successfully inducing apoptosis in fibroid cells while leaving normal adjacent myometrium unaltered taylorandfrancis.com. It works by inhibiting collagen synthesis, leading to apoptosis in uterine fibroids, and by reducing the expression of antiapoptotic Bcl-2 while increasing caspase-3 taylorandfrancis.com.

Endometriosis Models

This compound is also being investigated for its potential in treating endometriosis drugbank.comnih.govncats.ionih.govnih.govresearchgate.netmedchemexpress.com. In animal models, SPRMs like this compound have been shown to effectively inhibit endometrial proliferation and reduce endometriotic lesions nih.gov. Administration of telapristone to cynomolgus monkeys with induced endometriosis demonstrated a reduction in the height and development of the endometrium nih.gov.

Reproductive System Models

This compound's mechanism of action involves interfering with progesterone activity in the reproductive system nih.gov.

Ovulation Suppression Studies

This compound has been shown to suppress ovulation in premenopausal women nih.govaacrjournals.orgki.senih.gov. Its ability to block follicular development and ovulation, along with inhibiting endometrial receptivity, has led to its consideration as a potential long-term, estrogen-free contraceptive with favorable bleeding patterns ki.se. In clinical studies, this compound-treated premenopausal women showed a significant decline in the mean concentrations of both estradiol and progesterone aacrjournals.orgnih.gov. For instance, a significant decline of estradiol by -23.7 pg/mL (p=0.007) and progesterone by -2.36 ng/mL (p=0.004) was observed in the oral treatment group nih.gov.

Endometrial Development and Morphological Changes

Preclinical studies have investigated the impact of this compound on endometrial biology and morphological transformations. In both ovariectomized and hormone-treated CD1 female mice, as well as in CD1 female mice with xenotransplants of reconstructed human endometrial tissue, this compound demonstrated an inhibitory effect on estradiol-induced epithelial DNA synthesis in the uterus nyu.edunih.gov. This antiproliferative effect was observed whether this compound was administered alone or concurrently with progesterone (P4), although its effect was less pronounced than that of P4 itself nyu.edunih.gov.

The action of this compound on the uterus exhibits a mixed profile depending on the tissue compartment. In the uterine epithelium, it functions as both a P4 agonist and a partial antagonist nyu.edunih.gov. Conversely, in the uterine stroma, this compound acts as a complete P4 antagonist, effectively blocking P4's ability to induce a decidual response in pseudopregnant mouse uteri and in wildtype mouse uteri following copulation nyu.edunih.gov. Furthermore, in vitro studies using cultured human endometrial stromal cells (hESCs) showed that this compound inhibited the morphological and biochemical transformations necessary for these cells to differentiate into decidual cells nyu.edunih.govresearchgate.net.

Administration of telapristone to endometriosis-induced cynomolgus monkeys resulted in a reduction in the height and development of the endometrium, alongside observable changes in the mitotic index, glands, and stroma nih.gov.

Embryo Implantation Impairment

The effects of this compound on endometrial development directly translate into consequences for reproductive outcomes, specifically embryo implantation. In studies involving mated female mice, administration of this compound was found to impair embryo implantation nyu.edunih.govresearchgate.net. This impairment is attributed to the absence of stromal decidualization, a critical process for successful embryo implantation, which this compound inhibits through its complete P4 antagonist activity in the uterine stroma nyu.edunih.gov. Uterine fibroids, for which this compound is also being developed, are known to negatively impact female fertility, with a significant percentage of infertility cases linked to inadequate endometrial receptivity for embryo implantation nih.gov.

Combination Therapy Studies (e.g., with Tamoxifen)

This compound has been investigated in combination with other therapeutic agents, particularly tamoxifen (B1202), for their synergistic effects in cancer treatment. Research indicates that this compound (TPA) in combination with tamoxifen promoted tumor regression in T47D tumor xenografts nih.gov. This finding aligns with broader observations that combination therapies involving tamoxifen and progesterone receptor (PR) antagonists, which include this compound (CDB4124), lead to tumor regression oncotarget.com.

Such combination approaches have been shown to predict better survival outcomes and exhibit higher anti-tumor activity compared to therapies that combine tamoxifen with PR agonists oncotarget.com. This compound itself has demonstrated the ability to suppress the development of precancerous lesions and mammary tumors in rats nih.gov. Additionally, it has been shown to inhibit cell proliferation and induce apoptosis in 1-methyl-1-nitrosourea–induced mammary tumors nih.gov. These preclinical findings suggest a promising role for this compound in combination strategies, particularly with selective estrogen receptor modulators like tamoxifen, for conditions such as breast cancer.

Mechanistic Elucidation of Telapristone Acetate Action

Advanced Molecular Profiling Techniques

To comprehensively understand how Telapristone (B1682008) acetate (B1210297) influences progesterone (B1679170) receptor activity at a molecular level, researchers have employed sophisticated molecular profiling techniques. These methods provide a global view of PR's genomic binding sites and its interacting protein partners under the influence of TPA.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PR Cistrome Analysis

Chromatin Immunoprecipitation Sequencing (ChIP-seq) has been instrumental in globally analyzing the effect of Telapristone acetate on the PR cistrome, which refers to the complete set of genomic regions where PR binds. In studies using T47D breast cancer cells, treatment with the progestin R5020 alone led to robust recruitment of PR to chromatin. nih.govoup.comnih.gov However, the addition of TPA significantly reduced this global PR recruitment. nih.govoup.comnih.govaacrjournals.orgresearchgate.net While TPA alone could still recruit PR to similar genomic sites as R5020, the levels of occupancy were notably lower. nih.govoup.com

Analysis of the ChIP-seq data revealed that approximately 19,865 PR binding peaks were identified with R5020 treatment, and 19,892 peaks were found in the R5020 + TPA datasets. A substantial overlap of 83% (18,113 regions) was observed between these two conditions, indicating that TPA primarily modulates the occupancy at existing PR binding sites rather than inducing entirely new ones. aacrjournals.orgresearchgate.net Furthermore, motif analysis using HOMER indicated that the enriched motifs, including progesterone response elements, remained similar between the R5020 and R5020+TPA groups. aacrjournals.orgresearchgate.net Functionally, TPA was shown to decrease the R5020-driven expression of known PR target genes. aacrjournals.orgresearchgate.net

Table 1: Effect of this compound on PR Chromatin Occupancy

| Treatment Condition | PR Binding Peaks (Approximate) | Overlapping Peaks with R5020 | Effect on PR Recruitment | Effect on PR Target Gene Expression (R5020-driven) |

| R5020 alone | 19,865 aacrjournals.orgresearchgate.net | N/A | Robust nih.govoup.comnih.gov | Induced aacrjournals.orgresearchgate.net |

| R5020 + TPA | 19,892 aacrjournals.orgresearchgate.net | 18,113 (83%) aacrjournals.orgresearchgate.net | Reduced Globally nih.govoup.comnih.gov | Decreased aacrjournals.orgresearchgate.net |

| TPA alone | Not specified for global peaks | N/A | Lower levels nih.govoup.com | Not specified for direct induction |

Rapid Immunoprecipitation Mass Spectrometry for PR Interactome Analysis

To complement the cistrome analysis, Rapid Immunoprecipitation Mass Spectrometry (RIME) was employed to profile the PR interactome, identifying proteins that associate with PR under different treatment conditions. This technique allowed for the identification of coregulators recruited to PR sites in the presence of TPA. nih.govoup.comnih.govaacrjournals.orgresearchgate.net The studies demonstrated that this compound significantly altered the recruitment of coregulators to PR when compared to treatment with R5020 alone. nih.govoup.comnih.govaacrjournals.orgresearchgate.net

Coregulator Recruitment and Function

The modulation of PR activity by this compound is heavily influenced by its ability to alter the recruitment and function of specific coregulator proteins.

Identification of PR-associated Coregulators (e.g., TRPS1, LASP1, AP1G1)

Through conservative analysis of the RIME data, three unique proteins were identified as being recruited to the PR complex in the R5020+TPA-treated group: TRPS1 (Tricho-Rhino-Phalangeal Syndrome 1), LASP1 (LIM and SH3 protein 1), and AP1G1 (Adaptor-related protein complex 1 subunit gamma 1). nih.govoup.comnih.govaacrjournals.orgresearchgate.net Among these, TRPS1 was further investigated due to its known role as a transcriptional corepressor and its overexpression in a significant proportion of human breast cancers. aacrjournals.orgresearchgate.net Follow-up studies confirmed an increase in the formation of the PR-TRPS1 complex upon TPA treatment. aacrjournals.orgresearchgate.net

Table 2: PR-associated Coregulators Identified with this compound Treatment

| Coregulator | Type/Role (where specified) | Identified in Treatment Group |

| TRPS1 | Transcriptional Corepressor aacrjournals.orgresearchgate.net | R5020 + TPA nih.govoup.comnih.govaacrjournals.orgresearchgate.net |

| LASP1 | Not specified in context nih.govoup.comnih.gov | R5020 + TPA nih.govoup.comnih.govaacrjournals.orgresearchgate.net |

| AP1G1 | Not specified in context nih.govoup.comnih.gov | R5020 + TPA nih.govoup.comnih.govaacrjournals.orgresearchgate.net |

Impact of Coregulator Silencing on PR Occupancy and Gene Expression

The functional significance of identified coregulators was investigated through silencing experiments. Specifically, silencing TRPS1 using small interfering RNA (siRNA) led to an increase in PR occupancy at known PR regulatory regions, including those of the ACSL1, NOTCH2, PACSIN1, and GREB1 genes. nih.govoup.comnih.govaacrjournals.orgresearchgate.netcancer-genetics.orgomicsdi.org This finding suggests that TRPS1 actively hinders PR binding to these regulatory regions in the presence of TPA. aacrjournals.orgresearchgate.net

Furthermore, the knockdown of TRPS1 attenuated the TPA-mediated inhibition of gene expression for ACSL1, NOTCH2, PACSIN1, and GREB1. nih.govoup.comnih.govaacrjournals.orgresearchgate.netcancer-genetics.org This indicates that TRPS1 plays a critical role in the repressive effects of TPA on PR target gene transcription. Beyond gene expression, TRPS1 silencing also alleviated the TPA-induced inhibition of cell proliferation. nih.govoup.comnih.govcancer-genetics.org These results collectively demonstrate that this compound decreases PR occupancy on chromatin and recruits coregulators like TRPS1 to the PR complex, thereby modulating PR target gene expression and associated cellular responses. nih.govoup.comnih.govcancer-genetics.org

Structural Basis of Receptor Recognition

This compound functions as a selective progesterone receptor modulator by competitively binding to the progesterone receptor. pharmacompass.comcancer.gov This competitive binding leads to the inhibition of PR-mediated gene expression. pharmacompass.comcancer.gov As an SPRM, this compound is understood to induce specific conformational changes within the progesterone receptor upon binding. Such conformational alterations, particularly in regions like the activation function 2 (AF-2) domain, are critical for determining the receptor's activity. These changes can block the association of coactivator proteins and, conversely, promote interactions with corepressor proteins, thereby modulating the transcriptional output of the PR complex. oup.comoup.com While the precise atomic-level structural details of this compound bound to the progesterone receptor are not extensively detailed in the provided literature, its competitive binding and ability to influence coregulator recruitment through conformational changes are central to its mechanism of action.

Conformational Changes in Progesterone Receptor

As a selective progesterone receptor modulator, this compound operates by binding to the progesterone receptor, which subsequently induces specific conformational changes within the receptor structure. fishersci.ca The nature of these conformational alterations is critical, as distinct changes are known to be elicited by full agonists (such as progesterone or synthetic progestins like promegestone) and full antagonists (like mifepristone). fishersci.be While comprehensive, published studies directly detailing the precise conformational changes induced by this compound in the PR are limited, existing research provides insights into its functional impact. fishersci.be

This compound has been demonstrated to recruit the progesterone receptor to chromatin, albeit at significantly lower levels when compared to an agonist. fishersci.be Furthermore, in the presence of an agonist (e.g., promegestone, also known as R5020), this compound globally reduces the agonist-driven recruitment of PR to chromatin. fishersci.be This suggests that TPA influences the PR's conformation in a manner that modulates its interaction with DNA and the subsequent regulation of gene expression. fishersci.be The mixed agonist/antagonist profiles characteristic of SPRMs arise from their ability to induce conformational changes that dictate the recruitment of varying coactivators and corepressors to the PR, thereby modulating its transcriptional activity in a tissue-specific manner. citeab.com

Ligand-Binding Domain (LBD) Interactions

The Ligand-Binding Domain (LBD) of the progesterone receptor, located at the C-terminal region, is central to the receptor's function. uni.lu This domain is responsible not only for binding to its cognate ligands but also for interacting with coregulators and facilitating receptor dimerization. uni.lu

Molecular modeling studies, including ensemble docking and molecular dynamics simulations, have been employed to elucidate the binding modes of steroidal SPRMs, including telapristone, within the PR LBD. citeab.comthegoodscentscompany.com These computational analyses indicate that telapristone, along with other steroidal ligands, exhibits preferential selectivity for specific conformations of the progesterone receptor. citeab.com A key aspect of these interactions involves hydrophobic contacts, which are a significant determinant of the binding energy for steroidal ligands within the LBD. citeab.com

Influence of Chemical Structure on PR Binding Potency

This compound (CDB-4124) is chemically classified as a 21-substituted-19-nor-progestin derivative. uni.lu Its full chemical name is 17α-acetoxy-11β-[4-(N,N-dimethylamino)phenyl]-21-methoxy-19-norpregna-4,9-diene-3,20-dione. uni.lu Like other notable SPRMs such as ulipristal (B1683391) acetate, this compound is characterized as an 11β-aryl substituted steroidal SPRM. uni.lu

The chemical structure of this compound, particularly modifications to its core steroidal scaffold, profoundly influences its binding potency and selectivity for the progesterone receptor. wikipedia.org Research on mifepristone (B1683876) analogs, which led to the discovery of SPRMs, highlighted the critical role of modifications near the 17-alpha propinyl group on the D ring in modulating binding to both the progesterone receptor and the glucocorticoid receptor. wikipedia.org Even minor alterations in this 17-alpha region can lead to the development of antiprogestins with reduced antiglucocorticoid activity, thereby enhancing PR selectivity. wikipedia.org

A prominent structural feature contributing to the activity of many SPRMs, including this compound, is the presence of a 4-(dimethylamino)phenyl group at the C11 position. wikipedia.orgguidetopharmacology.orguni.luwikipedia.org This specific aryl substitution at C11 has been shown to form stabilizing contacts within the ligand-binding domain of the progesterone receptor, which is crucial for its potent antagonistic activity. fishersci.be Preclinical studies have indicated that second-generation SPRMs, such as this compound, demonstrate superior anti-PR activity and greater inhibition of cell growth in PR-positive cell lines compared to earlier compounds like mifepristone, underscoring the importance of their refined chemical structures. nih.gov

Synthesis, Chemical Biology, and Structure Activity Relationships of Telapristone Acetate

Synthetic Pathways and Precursors (e.g., from Ulipristal (B1683391) Acetate)

Protection of the 3-carbonyl group: This initial step prevents the carbonyl group at the C3 position of the steroid nucleus from reacting in subsequent steps.

Iodination: An iodine atom is introduced into the molecule, typically at a reactive site, to facilitate the next reaction.

Substitution: The iodine atom is replaced with another functional group, which is a key step in building the final molecular structure of Telapristone (B1682008) acetate (B1210297).

Methylation: A methyl group is added to the molecule.

Deprotection of the 3-carbonyl group: The protecting group is removed from the C3 position to restore the carbonyl functionality.

Acetylation of the 17-hydroxy group: An acetyl group is added to the hydroxyl group at the C17 position, yielding the final product, Telapristone acetate. oriprobe.com

Another described synthetic method for a related compound, Ulipristal acetate, starts with a different precursor and involves epoxidation, cyanation, hydroxyl protection, a Grignard reaction, methylation, and acetylation. google.com Such multi-step syntheses are common for complex steroidal molecules.

Chemical Modifications and Analog Development

The development of this compound is part of a broader effort to create selective progesterone (B1679170) receptor modulators with improved therapeutic profiles. This involves the synthesis and evaluation of various analogs to understand how chemical modifications affect the compound's interaction with the progesterone receptor. The research that led to SPRMs like this compound was largely driven by the need to improve the ratio of antiprogestational to antiglucocorticoid activity seen in earlier compounds like mifepristone (B1683876). wikipedia.org

The development of SPRMs has focused on creating compounds with a mixed agonist/antagonist profile, allowing for tissue-specific effects. wikipedia.orgnih.gov This approach aims to provide therapeutic benefits in target tissues like the endometrium while minimizing undesirable effects elsewhere. wikipedia.org The chemical structure of this compound and other SPRMs is designed to interact specifically with the progesterone receptor, leading to a unique biological response compared to full agonists or antagonists. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and related SPRMs is intrinsically linked to their three-dimensional chemical structure. Structure-activity relationship (SAR) analysis helps to elucidate which parts of the molecule are crucial for its function.

Modifications at or near the 17-alpha position of the steroid D-ring are critical in determining the binding affinity for the progesterone receptor and the glucocorticoid receptor. wikipedia.orgwikiwand.com Even minor changes in this region can significantly alter the compound's activity, particularly in reducing antiglucocorticoid effects. wikipedia.orgwikiwand.com While this compound itself does not have a propinyl group, the principle of substitution at the 17α position being key to modulating activity is a central theme in the SAR of this class of compounds. For instance, in other progestogens, the presence of a 17α-ethynyl group is associated with high oral contraceptive activity. unicamp.br

In related SPRMs like Asoprisnil, which features an 11β-benzaldoxime substitution, the geometry of the oxime group has been suggested to be a major determinant of its in vitro potency. wikipedia.orgwikiwand.com This highlights the stereochemical sensitivity of the progesterone receptor's ligand-binding pocket. The specific orientation of substituents can influence how the molecule docks into the receptor and whether it elicits an agonist, antagonist, or mixed response. wikiwand.com

The design of selective PR modulators like this compound follows several key principles aimed at achieving a desired pharmacological profile while minimizing off-target effects.

Tissue-Specific Action: A primary goal is to develop compounds that act as antagonists in some tissues (e.g., the endometrium) and agonists in others, a hallmark of SPRMs. wikipedia.org This mixed activity profile is thought to arise from the differential expression of PR isoforms (PR-A and PR-B) and coregulatory proteins in various tissues. nih.gov

Receptor Conformation: Ligand binding induces a specific conformational change in the progesterone receptor. The structure of the ligand dictates this change, which in turn determines the recruitment of coactivators or corepressors to the receptor complex. oup.comoup.com Agonists and antagonists induce different receptor conformations. nih.gov SPRMs are thought to induce a conformation that allows for a balance of coactivator and corepressor recruitment, leading to their mixed activity profile. wikipedia.org

Minimizing Off-Target Effects: A crucial design principle is to enhance selectivity for the progesterone receptor over other steroid receptors, such as the glucocorticoid, androgen, and estrogen receptors. oup.comnih.gov For instance, this compound was developed to have a high affinity for the PR with reduced potential for off-target effects. oup.comoup.com Unlike some other SPRMs, it is noted to not exert significant estrogenic, androgenic, anti-estrogenic, or anti-androgenic activities. cancer.govnih.gov The 11β-aryl substitution, a feature of many SPRMs including this compound, is important for high-potency antagonistic activity at the PR. oup.comnih.gov

Development of Novel Research Methodologies and Delivery Systems for Telapristone Acetate

Predictive Models in Preclinical Drug Development

The preclinical development of Telapristone (B1682008) acetate (B1210297), a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM), has significantly leveraged various predictive models to assess its efficacy and potential for novel delivery systems. These models, encompassing in vitro, in vivo, and in silico approaches, provide crucial insights into the compound's pharmacological profile before extensive human trials. Telapristone acetate functions by competitively binding to the progesterone receptor (PR) in progesterone-responsive tissue, thereby inhibiting PR-mediated gene expression wikipedia.orgnih.gov.

In Vitro Predictive Models

In vitro models have been instrumental in characterizing the anti-tumorigenic effects of this compound. Studies have demonstrated that this compound exerts a notable anti-tumorigenic effect in several in vitro breast cancer models citeab.com. It has been shown to decrease cell proliferation, inhibit cell cycle progression, and induce apoptosis in breast cancer cell lines citeab.com.

Specifically, in T47D breast cancer cells, this compound (also known by its former code name CDB-4124) was found to suppress the G1/G0-S transition of the cell cycle. This effect was correlated with the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) expressions, and a concomitant inhibition of estrogen receptor (ER) expression nih.gov. These findings highlight the utility of cell-based assays in predicting the cellular mechanisms of action for this compound.

For the development of novel delivery systems, such as transdermal applications, in vitro experiments using human skin have been employed to evaluate the dermal permeation of this compound. These studies are critical for predicting how the compound will penetrate the skin barrier and reach target tissues citeab.com.

In Vivo Predictive Models

Animal models provide a comprehensive platform for evaluating the systemic effects and tissue-specific distribution of this compound, offering predictive insights into its behavior in a living organism.

Rodent Mammary Carcinogenesis Models: this compound has been extensively studied in preclinical models of mammary carcinogenesis. In Sprague–Dawley rats, administration of this compound was shown to prevent the development of spontaneous mammary hyperplasia and pre-malignant lesions citeab.com. Furthermore, it effectively suppressed tumor formation in the N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis model citeab.comnih.gov.

Detailed research findings from the MNU-induced mammary carcinogenesis model demonstrated a dose-dependent suppression of tumor development. For instance, a high dose (30 mg administered as subcutaneous pellets over 84 days) significantly impacted key tumor parameters: nih.gov

| Parameter | Control Group (Mean ± SD) | This compound (30 mg) (Mean ± SD) | P-value |

| Tumor Latency (days) | 66 ± 24 | 87 ± 20 | < 0.02 |

| Tumor Incidence (%) | 85 | 35 | < 0.001 |

| Tumor Multiplicity | 3.0 | 1.1 | < 0.001 |

| Tumor Burden ( g/animal ) | 2.6 | 0.26 | < 0.01 |

This data indicates that this compound inhibited cell proliferation and induced apoptosis in MNU-induced mammary tumors, correlating with a decrease in PR-positive tumor cells and reduced serum progesterone levels nih.gov. Similar preclinical prevention models using Brca1 mutant breast cancer also demonstrated that this compound could reduce proliferation and inhibit tumor formation citeab.com.

Athymic Nude Rat Models for Delivery Systems: To explore the feasibility of novel delivery systems, such as topical gels or implants, athymic nude rat models have been utilized. Studies in these models demonstrated that effective this compound levels could be achieved in the mammary tissue following topical application, similar to other compounds like afimoxifene and endoxifen (B1662132) gels citeab.comciteab.comnih.gov. These animal models were considered predictive of permeation through human skin citeab.com. Application of a this compound gel to the mammary skin in nude rats resulted in significantly higher concentrations in the treated mammary glands compared to untreated mammary glands and plasma citeab.com.

In Silico Predictive Models

Computational or in silico models play an increasingly vital role in modern drug discovery and preclinical development, offering cost-effective and time-efficient predictions. Computer-aided drug discovery (CADD) approaches are crucial for identifying novel lead molecules and understanding drug-target interactions uni.lu.

ADMET Prediction: In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) assessments are employed to predict the pharmacokinetic properties and potential toxicity profiles of chemical compounds uni.lunih.gov. While specific detailed ADMET data for this compound from in silico models were not explicitly detailed, the general application of these models in drug development, including for compounds structurally related to this compound (e.g., ulipristal (B1683391) acetate in DILI prediction), underscores their relevance in predicting drug behavior and potential risks uni.lu.

Ligand-Binding and Pharmacokinetic Modeling: Computational approaches, including machine learning methods, are valuable for modeling ligand-binding protein activation and identifying agonists and antagonists nih.gov. Ensemble docking approaches have been used to elucidate the binding modes of various SPRMs, including Telapristone, against the human progesterone receptor, providing structural insights into their activity uni.lu.

Furthermore, population pharmacokinetics of Telapristone (CDB-4124) and its active monodemethylated metabolite, CDB-4453, have been investigated using nonlinear mixed-effects modeling. A two-compartment (parent) one-compartment (metabolite) mixture model was found to adequately describe the pharmacokinetics of these compounds, allowing for predictions of drug behavior within a population nih.gov. This type of modeling is crucial for understanding drug accumulation and distribution over time, particularly for chronic treatments.

Future Directions and Unanswered Questions in Telapristone Acetate Research

Elucidation of Context-Dependent Pharmacological Effects

The action of selective progesterone (B1679170) receptor modulators (SPRMs) like telapristone (B1682008) acetate (B1210297) can vary significantly depending on the specific tissue and the prevailing hormonal environment. Further research is needed to fully characterize these context-dependent effects. wikipedia.org

Telapristone acetate has demonstrated differential effects across various tissues. In uterine fibroid cells, it has been shown to decrease cell proliferation and increase apoptosis, while these effects are not observed in normal myometrial cells, suggesting a tissue-specific action. taylorandfrancis.comscispace.com Similarly, in breast cancer research, this compound has exhibited anti-proliferative effects in PR-positive breast cancer cells and suppression of mammary tumor formation in rodent models. nih.govaacrjournals.orgnih.govpku.edu.cn However, the precise molecular mechanisms underlying these tissue-specific responses, including the recruitment of coregulators and the regulation of gene expression, warrant deeper investigation. For instance, studies have shown that this compound decreases PR occupancy on chromatin and recruits coregulators like TRPS1 to the PR complex, thereby regulating PR target gene expression and associated cellular responses in breast cancer cells. The role of TRPS1 as a potential predictive biomarker for SPRM response in breast cancer is an ongoing area of study. nih.govlarvol.com

The efficacy of this compound can be influenced by the surrounding hormonal environment. Progesterone receptor (PR) activity is known to be modulated by the local hormonal milieu, with its effects in breast tissue being influenced by hormone concentration, duration of exposure, presence of other steroids, and the age of the woman. upenn.edu Research indicates that extensive crosstalk occurs between PR and estrogen receptor (ER) at the genomic regulatory level, and PR ligands can profoundly impact ER actions. oup.comoup.com For example, in BRCA1-mutated organoids, this compound (TPA) regulated extracellular matrix organization genes, a response not observed in non-carrier organoids. In contrast, in non-carrier organoids, known PR target genes, such as cell cycle genes, were inhibited by TPA. This highlights how BRCA1 mutation can influence hormone response and PR activity, differing from non-carrier organoids. researchgate.net Further studies are needed to fully understand how varying levels of estrogen, progesterone, and other hormones, as well as the relative expression of PR isoforms (PR-A and PR-B), impact this compound's effectiveness and to identify optimal hormonal contexts for its use. wikipedia.orgnih.govportlandpress.combioscientifica.com

Development of Predictive Preclinical Biomarkers for Response

Identifying reliable preclinical biomarkers that can predict a patient's response to this compound is crucial for personalized medicine. Current research points to the need for such biomarkers to guide therapeutic success. aacrjournals.orgpku.edu.cn For instance, the ratio between PR isoforms A and B (PR-A and PR-B) has been proposed as a predictor of antiprogestin responsiveness in breast cancer. bioscientifica.com Studies are ongoing to determine if specific gene expression changes, such as the downregulation of proliferation-related gene pathways or genes in the HER2 amplicon, can serve as predictive markers for this compound response in breast cancer. aacrjournals.orgpku.edu.cn Further research is needed to validate these potential biomarkers and discover new ones that can accurately identify patients most likely to benefit from this compound therapy. larvol.comfrontiersin.orgresearchgate.net

Advanced Preclinical Models for Therapeutic and Chemopreventive Strategies

The development and utilization of more sophisticated preclinical models are essential for advancing research on this compound. These models can provide a more accurate representation of human physiology and disease, facilitating the evaluation of therapeutic and chemopreventive strategies. oup.com

Advanced preclinical models include:

Patient-derived organoids: These 3D cell cultures derived from patient tissues can mimic the complexity of human tumors and provide a platform for studying hormone responses and drug efficacy in a more physiologically relevant context. For example, human mammary organoids have been used to investigate hormone responses in BRCA1-mutated benign breast tissue and the effects of this compound on PR-regulated genes. researchgate.net

Patient-derived xenografts (PDX) models: These models involve transplanting human tumor tissue into immunodeficient mice, allowing for the study of drug responses in a living system that retains the characteristics of the original human tumor. nih.gov

Advanced in vivo models: Continued use and refinement of animal models, such as rodent mammary carcinogenesis models, are important for assessing the chemopreventive potential of this compound. This compound has been shown to prevent spontaneous mammary hyperplasia and pre-malignant lesions and suppress tumor formation in N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis models in Sprague–Dawley rats. frontiersin.org

These advanced models can help to:

Evaluate the efficacy of this compound in various disease subtypes and stages.

Investigate combination therapies with other endocrine agents or targeted therapies. aacrjournals.orgoup.com

Assess the long-term effects of this compound in chemoprevention settings, particularly for high-risk populations like BRCA1/2 mutation carriers. frontiersin.orgnih.govresearchgate.net

Explore novel delivery methods, such as local transdermal delivery, which aims to maximize drug concentration in target tissues while minimizing systemic exposure and potential side effects. Studies have shown that while transdermal delivery of this compound results in lower tissue concentrations compared to oral administration, the distribution pattern within the breast is similar, supporting further investigation into improved transdermal formulations. nih.govascopost.comeurjbreasthealth.com

By addressing these future directions and unanswered questions, researchers can further unlock the full therapeutic potential of this compound for various hormone-driven conditions.

Q & A

Q. What is the molecular mechanism by which Telapristone Acetate antagonizes progesterone receptor (PR) in breast cancer cells?

this compound (TPA) reduces PR occupancy on chromatin and alters coregulator recruitment, such as TRPS1. This was demonstrated using chromatin immunoprecipitation sequencing (ChIP-seq) to map PR binding sites and rapid immunoprecipitation mass spectrometry to identify interactome changes. Silencing TRPS1 via siRNA reversed TPA's inhibitory effects on PR-mediated gene expression and proliferation .

Q. How do pharmacokinetic (PK) properties influence this compound dosing in clinical trials?

Population PK models revealed two distinct clearance groups (high: 11.6 L/h; low: 3.34 L/h), with 25% of subjects in the high-clearance group. Renal impairment reduces absorption rate constants (Ka) by 74%. Steady-state simulations suggest dose adjustments based on clearance subgroups and renal function. Bioanalytical methods like LC/MS/MS with protein precipitation are used to quantify plasma concentrations .

Q. What are key considerations when designing a Phase II trial for uterine fibroids?

Prioritize dosage selection (e.g., 6 mg vs. 12 mg oral or transdermal formulations), primary endpoints (e.g., fibroid volume reduction), and safety monitoring (e.g., liver enzyme elevation). Evidence from Phase II trials shows dose-dependent efficacy (12.5–50 mg/day reduced fibroid volume by 10.6–40.3%) but highlights discontinuation risks due to hepatotoxicity .

Q. Which bioanalytical methods validate this compound and its metabolite CDB-4453 in plasma?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC/MS/MS) on an Aquasil C18 column is used. The method has a lower limit of quantification of 5 ng/mL, intra-assay precision (1.5–4.7% CV), and accuracy (-1.0–5.5%). Protein precipitation with mifepristone as an internal standard ensures reproducibility .

Q. How are coregulators like TRPS1 identified in Telapristone's mechanism?

Global profiling via ChIP-seq identifies PR binding sites, while immunoprecipitation mass spectrometry detects interactome changes. Validation involves siRNA silencing of candidate coregulators (e.g., TRPS1) to assess effects on PR occupancy and gene expression .

Advanced Research Questions

Q. How can discrepancies in clinical trial efficacy outcomes (e.g., fibroid volume reduction) be resolved?

Conduct meta-analyses stratifying by covariates: formulation (transdermal vs. oral), dosage, and population characteristics (e.g., renal function). Phase II trials reported conflicting efficacy (10.6% increase in placebo vs. 40.3% reduction in high-dose groups), necessitating subgroup analyses .

Q. How is the parent-metabolite relationship between Telapristone and CDB-4453 modeled pharmacokinetically?

A two-compartment parent model with first-order absorption (Ka = 1.26 h⁻¹) and one-compartment metabolite model is used. The metabolite’s volume of distribution (V3/F) is fixed at 1 L, and clearance (CLM/F) is 2.43 L/h. Mixture models account for CYP3A5 polymorphism-driven clearance variability .

Q. Does transdermal delivery reduce systemic toxicity compared to oral administration?

Randomized trials (NCT02314156) show transdermal formulations minimize liver enzyme elevation while maintaining local efficacy. Measure systemic exposure via AUC comparisons and monitor hepatic biomarkers (ALT/AST) to validate safety .

Q. What role does TRPS1 play in modulating PR activity post-Telapristone treatment?

TRPS1 recruitment to the PR complex inhibits PR-DNA binding and downstream gene expression (e.g., cell proliferation genes). Functional assays (e.g., proliferation assays post-TRPS1 silencing) confirm its role in attenuating TPA’s antiproliferative effects .

Q. How does Telapristone compare to other SPRMs (e.g., mifepristone) in preclinical breast cancer models?

Telapristone shows superior antiangiogenic and antiproliferative effects in vitro, reducing Ki67 by 6% vs. placebo (4%) in Phase II trials. Preclinical models (Brca1-mutant) demonstrate reduced tumorigenesis via G1/S cell cycle arrest and apoptosis induction .

Q. Methodological Notes

- Data Contradictions : Address variability using sensitivity analyses and stratification by covariates (e.g., CYP3A5 genotype).

- Safety Monitoring : Incorporate liver function tests (LFTs) in trial protocols due to Phase III suspensions for hepatotoxicity .

- Molecular Validation : Combine ChIP-seq with functional assays (e.g., siRNA) to confirm coregulator roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.